1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentanes are a class of highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . They have been used in materials science as molecular rods , molecular rotors , supramolecular linker units , liquid crystals , FRET sensors , and metal–organic frameworks .
Synthesis Analysis
A continuous flow process to generate [1.1.1]propellane, which can be directly derivatised into various BCP species, has been developed . This process was realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The hydrogen atoms (protons) of pentane occupy 3 different chemical environments so that the H-1 proton low resolution NMR spectra should show 3 chemical shift peaks .Chemical Reactions Analysis
BCPs can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . A one-pot iodopentafluorosulfanylation of [1.1.1]propellane with SF5Cl and CH2I2 for the practical synthesis of iodopentafluorosulfanylated BCP (SF5-BCP-I) has been developed .Future Directions
The future of BCPs in drug discovery looks promising. Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation . Bioisosteric replacement has also been identified as a strategy to circumvent Markush structure patent claims on drug candidates .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCHQRLDPPEUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
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